molecular formula C9H10N2O3 B1347126 2-(Pyridin-3-ylformamido)propanoic acid CAS No. 36724-74-0

2-(Pyridin-3-ylformamido)propanoic acid

Cat. No.: B1347126
CAS No.: 36724-74-0
M. Wt: 194.19 g/mol
InChI Key: BXXVFSAYKXAKAO-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylformamido)propanoic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Pyridin-3-ylformamido)propanoic acid, with the CAS number 36724-74-0, is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring attached to a formamide group and a propanoic acid moiety. This configuration is crucial for its biological activity as it allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing neuronal excitability and synaptic plasticity, similar to other known pharmacological agents.

Biological Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. These activities are essential for its potential therapeutic applications. The following table summarizes its biological activities:

Activity TypeObserved EffectsReference
AntibacterialInhibits growth of Gram-positive bacteria
AntifungalEffective against various fungal strains
NeuroactiveModulates neurotransmitter release

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, highlighting its potential as an alternative treatment for resistant infections.
  • Neuropharmacological Effects : Research indicated that administration of the compound improved cognitive functions in rodent models, suggesting its role in modulating neurotransmission.

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:

  • Dosage Effects : Efficacy varies with dosage; lower doses tend to enhance cognitive functions while higher doses exhibit antimicrobial effects.
  • Metabolic Pathways : The compound influences metabolic pathways by modulating enzyme activities related to glycolysis and oxidative phosphorylation, which are critical for energy production in cells.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXVFSAYKXAKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305862
Record name 2-(pyridin-3-ylformamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36724-74-0
Record name NSC172199
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pyridin-3-ylformamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.